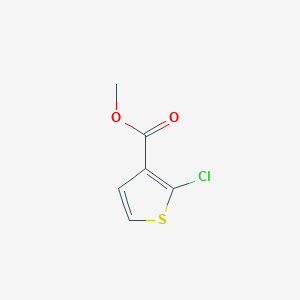

Methyl 2-chlorothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPSISZNQFLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225170 | |

| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-42-4 | |

| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76360-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chlorothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 2-chlorothiophene-3-carboxylate, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

Methyl 2-chlorothiophene-3-carboxylate is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a chlorine atom at the 2-position and a methyl carboxylate group at the 3-position imparts distinct reactivity to the molecule, making it a versatile intermediate for further chemical modifications.

Molecular Formula and Weight:

While direct experimental data for methyl 2-chlorothiophene-3-carboxylate is not widely published, its molecular formula and weight can be confidently deduced from its structure. As an isomer of methyl 3-chlorothiophene-2-carboxylate, it shares the same elemental composition.

| Attribute | Value |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol |

Synthesis and Elucidation

The primary route to methyl 2-chlorothiophene-3-carboxylate involves the esterification of its corresponding carboxylic acid, 2-chlorothiophene-3-carboxylic acid.[1][2] This transformation is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Conceptual Synthesis Workflow:

A conceptual workflow for the synthesis of Methyl 2-chlorothiophene-3-carboxylate.

Experimental Protocol: Esterification of 2-Chlorothiophene-3-carboxylic acid

-

Step 1: Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorothiophene-3-carboxylic acid in an excess of methanol.

-

Step 2: Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Step 3: Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Step 5: Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 2-chlorothiophene-3-carboxylate is governed by the interplay of the electron-withdrawing chloro and carboxylate groups on the thiophene ring. This substitution pattern influences the susceptibility of the ring to nucleophilic and electrophilic attack, and provides handles for a variety of coupling reactions.

The 2-chlorothiophene moiety is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] It can participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.[3]

Key Reaction Pathways:

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position can be displaced by various nucleophiles, although this may require activated conditions due to the electron-rich nature of the thiophene ring.

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon bonds.

-

Hydrolysis: The ester group can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions.

-

Amidation: The ester can be converted to a variety of amides by reacting with primary or secondary amines.

Key reaction pathways of Methyl 2-chlorothiophene-3-carboxylate.

Applications in Drug Discovery and Materials Science

Halogenated thiophenes are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[3] While specific applications of methyl 2-chlorothiophene-3-carboxylate are not extensively documented, its structural motifs are present in various compounds of interest.

-

Pharmaceuticals: The thiophene ring is a common scaffold in many approved drugs. The functional handles on methyl 2-chlorothiophene-3-carboxylate allow for its incorporation into larger molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[3]

-

Agrochemicals: Thiophene derivatives are also utilized in the development of pesticides and herbicides.[3]

-

Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronic materials.[3] Functionalized thiophenes like the title compound can be used to tune the electronic properties of these materials for applications in organic solar cells and sensors.[3]

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[5]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If swallowed: Call a poison center or doctor if you feel unwell.[6]

-

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[4]

-

Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Conclusion

Methyl 2-chlorothiophene-3-carboxylate is a valuable, yet under-documented, synthetic intermediate. Its unique combination of functional groups on a thiophene scaffold presents numerous opportunities for the synthesis of complex molecules in drug discovery and materials science. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific endeavors.

References

-

Chem-Impex. 2-Chlorothiophene. [Link]

-

LookChem. 88105-17-3,METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE. [Link]

Sources

Positional Isomerism in Chlorothiophene Carboxylates: A Comparative Analysis of Methyl 2-chlorothiophene-3-carboxylate and Methyl 3-chlorothiophene-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and materials science, substituted thiophenes are privileged scaffolds due to their unique electronic properties and versatile reactivity.[1][2] Among these, chlorothiophene carboxylate esters serve as critical building blocks for complex molecular architectures. However, the seemingly subtle shift of substituents on the thiophene ring, as seen between methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate, induces profound differences in their physicochemical properties, spectroscopic signatures, synthetic accessibility, and chemical reactivity. This guide provides an in-depth analysis of these two positional isomers, elucidating the structural nuances that dictate their utility. We will explore how the placement of the chloro and methoxycarbonyl groups governs everything from reaction kinetics in cross-coupling reactions to the interpretation of NMR spectra, offering field-proven insights to guide researchers in their synthetic strategies and molecular design.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in modern drug discovery.[3] Its structural similarity to a benzene ring allows it to act as a bioisostere, while its distinct electronic nature and additional vectors for interaction often lead to improved potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives are integral components of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1][4]

The functionalization of the thiophene core is therefore of paramount importance. Halogenated thiophenes, in particular, are versatile intermediates for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[5] This guide focuses on two such intermediates: methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate. By dissecting their differences, we aim to provide a clear framework for researchers to select the appropriate isomer and anticipate its behavior in complex synthetic sequences.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules lies in the arrangement of the chloro and methoxycarbonyl substituents on the thiophene ring. This isomeric distinction directly influences their electronic distribution, steric profile, and bulk physical properties.

-

Methyl 2-chlorothiophene-3-carboxylate: The chlorine atom occupies the C2 (alpha) position, which is adjacent to the sulfur heteroatom. The methoxycarbonyl group is at the C3 (beta) position.

-

Methyl 3-chlorothiophene-2-carboxylate: The substituents are reversed. The methoxycarbonyl group is at the C2 position, and the chlorine atom is at the C3 position.

This positional change has significant consequences. The C2 position of thiophene is generally more susceptible to electrophilic attack and metal-halogen exchange due to the stabilizing effect of the adjacent sulfur atom.[3] Therefore, placing the chlorine at C2 (as in the 2-chloro-3-carboxylate isomer) renders it more reactive in many standard transformations compared to a chlorine at C3.

Comparative Data Table

| Property | Methyl 2-chlorothiophene-3-carboxylate | Methyl 3-chlorothiophene-2-carboxylate |

| Structure | ||

| CAS Number | 32446-38-9 | 88105-17-3[6][7][8] |

| Molecular Formula | C₆H₅ClO₂S | C₆H₅ClO₂S[6][7][9] |

| Molecular Weight | 176.62 g/mol | 176.62 g/mol [6][7][9] |

| Appearance | Light yellow liquid | Light yellow crystalline powder[9] |

| Melting Point | Not available | 37-38°C[9] |

| Boiling Point | Not available | 72-74°C @ 0.2 mmHg[6][9] |

Spectroscopic Analysis and Characterization

The distinct electronic environments in each isomer lead to predictable and diagnostic differences in their spectroscopic data. Understanding these signatures is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy

In both isomers, the two protons on the thiophene ring form an AX spin system, appearing as two distinct doublets. The key differentiator is their chemical shift and coupling constant.

-

Methyl 2-chlorothiophene-3-carboxylate:

-

H4 & H5: We expect two doublets. H5, being adjacent to the sulfur and ortho to the chlorine, will be significantly influenced. H4 is ortho to the ester group. The typical coupling constant for adjacent protons on a thiophene ring (J₄,₅) is in the range of 5-6 Hz.

-

-

Methyl 3-chlorothiophene-2-carboxylate:

-

H4 & H5: We again expect two doublets with a J₄,₅ coupling constant of ~5-6 Hz. However, the chemical shifts will differ. Here, H4 is ortho to the chlorine, and H5 is ortho to the sulfur. The powerful electron-withdrawing ester at C2 will deshield the adjacent H5 proton, likely shifting it further downfield compared to the H5 proton in the other isomer.

-

¹³C NMR Spectroscopy

The carbon chemical shifts are highly sensitive to the substituent positions.

-

C2 vs. C3: In general, carbons attached to chlorine are shifted downfield. The carbonyl carbon of the ester will appear around 160-165 ppm. The key distinction will be the chemical shifts of the substituted carbons, C2 and C3.

-

In methyl 2-chlorothiophene-3-carboxylate , C2 will be directly attached to chlorine, while C3 is attached to the ester.

-

In methyl 3-chlorothiophene-2-carboxylate , C3 will be attached to chlorine, and C2 is attached to the ester. The carbon alpha to sulfur (C2) typically has a distinct chemical shift from the beta carbon (C3), which will be further modulated by the attached substituents.

-

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum for both compounds is the strong carbonyl (C=O) stretch from the ester group, typically found around 1710-1735 cm⁻¹.[10] Subtle shifts may be observed due to the different electronic effects of the adjacent chloro-substituent, but this is often not sufficient for unambiguous differentiation without reference spectra. Other characteristic peaks include C-Cl stretching and C-S stretching vibrations in the fingerprint region.

Synthesis and Manufacturing Routes

The synthetic accessibility of each isomer is dictated by the regioselectivity of thiophene functionalization reactions. The most common strategies involve either direct functionalization of a pre-substituted thiophene or building the ring from acyclic precursors.

Synthesis of Methyl 3-chlorothiophene-2-carboxylate

A common and reliable route starts from the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid.[11][12]

Protocol: Esterification of 3-Chlorothiophene-2-carboxylic acid

-

Dissolution: Dissolve 3-chlorothiophene-2-carboxylic acid (1.0 eq) in methanol (MeOH).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

The precursor acid itself can be synthesized from 3-hydroxy-2-methoxycarbonyl-thiophene by reaction with phosphorus pentachloride, followed by hydrolysis.[13]

Synthesis of Methyl 2-chlorothiophene-3-carboxylate

This isomer is similarly prepared via esterification of its corresponding carboxylic acid, 2-chlorothiophene-3-carboxylic acid.[14]

Protocol: Esterification of 2-Chlorothiophene-3-carboxylic acid The protocol is identical to the one described above, simply substituting 2-chlorothiophene-3-carboxylic acid as the starting material.

The synthetic challenge lies in the regioselective preparation of the precursor acids. Chlorination of thiophene itself tends to occur at the 2- and 5-positions, making direct chlorination of thiophene-3-carboxylic acid a complex mixture.[3] Therefore, more controlled methods, often involving lithiation or Sandmeyer reactions from amino-precursors, are typically employed.

Synthetic Workflow Diagram

Chemical Reactivity and Applications in Synthesis

The most significant practical difference between these isomers is their reactivity, particularly in metal-catalyzed cross-coupling reactions, which are workhorses in modern drug development.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are fundamental for creating new C-C and C-N bonds at the chloro-substituted position.

-

Methyl 2-chlorothiophene-3-carboxylate: The chlorine atom is at the C2 position. This position is electronically activated by the adjacent sulfur atom, making oxidative addition to the Palladium(0) catalyst generally faster and more facile than at the C3 position. The primary steric hindrance comes from the adjacent ester group at C3.

-

Methyl 3-chlorothiophene-2-carboxylate: The chlorine atom is at the C3 position. This position is less electronically activated for oxidative addition. Furthermore, it is flanked by two substituents: the ester at C2 and the proton at C4, creating a more sterically congested environment for the bulky catalyst to approach.

Causality: The higher reactivity of the 2-chloro isomer is a direct consequence of the thiophene ring's electronics. The lone pairs on the sulfur atom can stabilize the transition state of the oxidative addition step more effectively at the adjacent C2 position. Consequently, reactions involving the 2-chloro isomer can often be performed under milder conditions (lower temperatures, lower catalyst loading) than those with the 3-chloro isomer.

Reactivity Comparison Diagram

Implications in Drug Development

The choice between these two isomers is not merely a synthetic convenience; it has profound implications for the properties of the final drug candidate.

-

Vectorial Orientation and Target Binding: The spatial arrangement of substituents determines how a molecule fits into a protein's binding pocket. Swapping the positions of the chloro and ester groups changes the vectors where further substitutions can be made, potentially altering or abolishing binding affinity and biological activity.

-

Metabolic Stability: The thiophene ring can be susceptible to oxidative metabolism. The electronic and steric environment around the ring, dictated by the substituent pattern, can influence which sites are most prone to metabolism by cytochrome P450 enzymes. One isomer may be significantly more metabolically stable than the other.

-

Intellectual Property: The novelty of a chemical scaffold is central to its patentability. A new substitution pattern on a known core, such as using the less common 3-chloro-2-carboxylate scaffold instead of the more accessible 2-chloro-3-carboxylate, can be sufficient to secure a new composition of matter patent, which is a critical aspect of drug development.

Conclusion

While methyl 2-chlorothiophene-3-carboxylate and methyl 3-chlorothiophene-2-carboxylate share the same molecular formula and weight, they are fundamentally different chemical entities. The positional isomerism dictates their physical properties, spectroscopic signatures, synthetic routes, and, most critically, their chemical reactivity. The 2-chloro isomer is generally the more reactive partner in palladium-catalyzed cross-coupling reactions due to the electronic activation conferred by the adjacent sulfur atom. In contrast, the 3-chloro isomer is less reactive and can require more forcing conditions. For the drug development professional, these differences are not trivial; they impact synthetic feasibility, the biological profile of downstream compounds, and the intellectual property landscape. A thorough understanding of these nuances is therefore essential for the rational design and efficient synthesis of novel thiophene-based therapeutics and materials.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.

- ResearchGate. (n.d.). Applications substituted 2-aminothiophenes in drug design.

- LookChemicals. (n.d.). 88105-17-3, METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE.

- ChemicalBook. (n.d.). Methyl 2-chlorothiophene-3-carboxylate synthesis.

- Chemsrc. (2025, August 26). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate.

- Ansari, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- ChemicalBook. (2025, July 16). METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE | 88105-17-3.

- BLD Pharm. (n.d.). 88105-17-3|Methyl 3-chlorothiophene-2-carboxylate.

- Sigma-Aldrich. (n.d.). 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2.

- S. B. V. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.

- MDPI. (2021, October 9). Thiophene-Based Compounds.

- PubChem. (n.d.). 3-Chlorothiophene-2-carboxylic acid.

- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.

- Unknown. (n.d.). Useful Spectroscopic Data.

- ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.

- ChemicalBook. (n.d.). METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE.

- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,3,4-Trichlorothiophene and 2,3,5-Trichlorothiophene.

- Wikipedia. (n.d.). Thiophene.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. 88105-17-3,METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE [lookchemicals.com]

- 7. METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE | 88105-17-3 [chemicalbook.com]

- 8. 88105-17-3|Methyl 3-chlorothiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 701269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. Methyl 2-chlorothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

Halogenated thiophene carboxylates as pharmaceutical building blocks

The following technical guide details the strategic application, synthesis, and reactivity of halogenated thiophene carboxylates in pharmaceutical chemistry.

A Technical Guide for Pharmaceutical Building Block Synthesis and Application

Executive Summary

Halogenated thiophene carboxylates represent a high-value class of pharmacophores, serving as bioisosteres for phenyl rings in drug discovery. Their utility is threefold: the thiophene core offers unique electronic properties (S-heteroatom effects) and improved solubility compared to benzene; the halogen substituent (Cl, Br, I) provides a handle for transition-metal-catalyzed cross-coupling or metabolic blocking; and the carboxylate moiety serves as a versatile anchor for amidation, esterification, or decarboxylative functionalization. This guide explores the regioselective synthesis of these scaffolds, their "halogen dance" reactivity, and their application in FDA-approved therapeutics like Rivaroxaban .

Strategic Utility in Drug Design

Bioisosterism and Electronic Effects

Thiophene is a classic bioisostere of benzene.[1] However, it is electron-rich (π-excessive), making it more susceptible to electrophilic attack but also modifying the pKa of attached functional groups.

-

Lipophilicity: Thiophene analogs generally exhibit higher lipophilicity (logP) than their benzene counterparts, improving membrane permeability.

-

Metabolic Blocking: Strategic halogenation (F, Cl) at the C5 position of the thiophene ring blocks metabolic oxidation (P450-mediated hydroxylation), extending the half-life of the drug candidate.

The "Orthogonal" Handles

The simultaneous presence of a halogen and a carboxylate allows for orthogonal functionalization :

-

Carboxylate (C2/C3): Amide coupling (drug-linker synthesis) or prodrug esterification.

-

Halogen (C4/C5): Suzuki/Buchwald couplings to build molecular complexity.

Synthetic Strategies: Accessing the Scaffold

Accessing specific isomers of halogenated thiophene carboxylates requires understanding the interplay between Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM) .

Direct Halogenation (Thermodynamic Control)

Thiophene undergoes EAS much faster than benzene. For thiophene-2-carboxylates, the carboxylate is an electron-withdrawing group (EWG) at C2.

-

Regioselectivity: The sulfur atom strongly directs electrophiles to the

-positions (C2, C5). With C2 blocked by ester/acid, halogenation occurs predominantly at C5 . -

Reagent Choice:

or N-Bromosuccinimide (NBS) in polar solvents (DMF/MeCN) yields 5-bromo-thiophene-2-carboxylate in high yield.

The Halogen Dance (Kinetic/Thermodynamic Equilibrations)

A critical "expert" technique for accessing hard-to-synthesize isomers (e.g., 3-bromo or 4-bromo derivatives) is the Halogen Dance (HD) reaction. This base-catalyzed rearrangement involves the migration of a halogen atom to a thermodynamically more stable position, often driven by the stability of the resulting lithiated intermediate.

Technical Insight: Upon treatment of 2-bromothiophene with LDA at -78°C, the bromine can migrate to generate 3-bromothiophene derivatives if quenched correctly, or allow access to C3-functionalized products via transient lithiated species.

Visualization: Regioselectivity Logic

The following decision tree illustrates how to select the synthetic route based on the desired substitution pattern.

Caption: Decision matrix for selecting synthetic routes based on the target regiochemistry of the thiophene core.

Case Study: Rivaroxaban

Rivaroxaban (Xarelto) is a direct Factor Xa inhibitor used to prevent blood clots.[2] Its synthesis exemplifies the industrial utility of halogenated thiophene carboxylates.

-

Key Building Block: 5-Chlorothiophene-2-carboxylic acid .[3][4]

-

Role: The thiophene ring fits into the S1 pocket of Factor Xa, while the chlorine atom displaces a structural water molecule, enhancing binding affinity via hydrophobic interactions.

Synthesis Workflow

The industrial route involves activating the carboxylate as an acid chloride, followed by coupling with a functionalized oxazolidinone amine.

Caption: Convergent synthesis of Rivaroxaban highlighting the activation of the chlorothiophene building block.

Experimental Protocols

Protocol A: Regioselective Bromination of Methyl Thiophene-2-carboxylate

This protocol yields methyl 5-bromothiophene-2-carboxylate , a versatile precursor for Suzuki couplings.

Reagents:

-

Methyl thiophene-2-carboxylate (1.0 equiv)[5]

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Acetic Acid (AcOH) / Chloroform (1:1 v/v)

Methodology:

-

Dissolution: Dissolve methyl thiophene-2-carboxylate (14.2 g, 100 mmol) in a 1:1 mixture of AcOH and CHCl3 (100 mL).

-

Addition: Add NBS (19.6 g, 110 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction; maintain temp < 30°C.

-

Reaction: Stir the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

-

Quench: Pour the mixture into ice water (200 mL).

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat. NaHCO3 (to remove AcOH) and brine.

-

Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Ethanol to yield white needles.

-

Expected Yield: 85-92%

-

Validation: 1H NMR shows loss of C5 proton (approx 7.5 ppm) and retention of C3/C4 coupling.

-

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Coupling the 5-bromo derivative with an aryl boronic acid.

Reagents:

-

Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

K2CO3 (2.0 equiv)

-

Dioxane/Water (4:1)

Methodology:

-

Degassing: Charge a flask with the bromide (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Add Dioxane/Water (10 mL). Sparge with Argon for 10 mins.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) under Argon counter-flow.

-

Heating: Heat to 90°C for 12 hours.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with water/brine.

-

Isolation: Flash column chromatography (Silica, Hexane/EtOAc gradient).

References

-

Rivaroxaban Synthesis & Structure

-

Perzborn, E., et al. (2011). Rivaroxaban: A New Oral Factor Xa Inhibitor.[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Link

-

-

Halogen Dance Reaction

-

Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

-

-

Suzuki Coupling of Thiophenes

-

Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Link

-

-

Regioselective Halogenation

-

Gong, T. J., et al. (2015). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Organic Letters. Link

-

Sources

- 1. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. CN115403555A - Synthetic method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 5. chemeo.com [chemeo.com]

Methodological & Application

Synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid

Application Notes and Protocols: Synthesis of Methyl 2-chlorothiophene-3-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely applicable acid-catalyzed reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable protocol for the preparation of this important chemical intermediate. The document outlines the reaction mechanism, provides a detailed step-by-step protocol, and includes essential information on safety, materials, and troubleshooting.

Introduction

Methyl 2-chlorothiophene-3-carboxylate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted thiophene core is a key structural motif in a variety of biologically active molecules. The reliable and efficient synthesis of this ester is therefore of significant interest.

This application note focuses on the Fischer-Speier esterification, a classic and dependable method for converting carboxylic acids to esters.[1][2][3] This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process.[4][5] To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.[4]

Reaction Mechanism and Rationale

The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid.[4][5][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[2] The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester.[5]

The choice of methanol as both the reactant and solvent is strategic. Its use in excess helps to drive the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[2][3] Sulfuric acid is an effective catalyst due to its strong acidity and dehydrating properties.

Experimental Workflow

The overall workflow for the synthesis and purification of methyl 2-chlorothiophene-3-carboxylate is depicted below.

Figure 1: General workflow for the synthesis and purification of methyl 2-chlorothiophene-3-carboxylate.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Chlorothiophene-3-carboxylic acid | ≥98% | Sigma-Aldrich | 59337-89-2 |

| Methanol | Anhydrous, ≥99.8% | Fisher Scientific | 67-56-1 |

| Sulfuric acid | Concentrated, 95-98% | VWR | 7664-93-9 |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore | 75-09-2 |

| Saturated sodium bicarbonate solution | N/A | Prepared in-house | N/A |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | N/A |

| Anhydrous magnesium sulfate | ≥97% | Acros Organics | 7487-88-9 |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[7] 2-Chlorothiophene-3-carboxylic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Concentrated sulfuric acid is extremely corrosive. Methanol is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiophene-3-carboxylic acid (5.0 g, 30.7 mmol).

-

Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve at this stage.

-

Place the flask in an ice-water bath to cool the mixture.

-

Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring suspension. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

After the addition is complete, remove the ice bath and attach a reflux condenser to the flask.

Step 2: Reaction

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Step 3: Work-up and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 100 mL of cold deionized water.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Continue adding until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

Step 4: Purification and Characterization

-

Remove the dichloromethane using a rotary evaporator to yield the crude product.

-

The crude methyl 2-chlorothiophene-3-carboxylate can be further purified by vacuum distillation if necessary.

-

The final product should be a light yellow oil or a low-melting solid.[9]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Chemical Reaction and Mechanism

The synthesis of methyl 2-chlorothiophene-3-carboxylate from 2-chlorothiophene-3-carboxylic acid via Fischer esterification is illustrated below.

Figure 2: Overall reaction and simplified mechanism for the Fischer esterification.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reflux time. Ensure an adequate excess of methanol is used. |

| Loss of product during work-up | Ensure complete extraction by performing multiple extractions with the organic solvent. Avoid vigorous shaking that can lead to emulsions. | |

| Product is contaminated with starting material | Incomplete reaction or insufficient neutralization | Extend the reaction time. Ensure the aqueous layer is basic (pH 7-8) during the work-up to remove all unreacted carboxylic acid. |

| Dark-colored product | Side reactions due to high temperature | Maintain a gentle reflux and avoid overheating. |

Conclusion

The Fischer-Speier esterification is an effective and straightforward method for the synthesis of methyl 2-chlorothiophene-3-carboxylate from its corresponding carboxylic acid. The protocol described in this application note provides a reliable procedure for obtaining this valuable intermediate in good yield and purity. Adherence to the safety precautions and procedural steps outlined is essential for a successful synthesis.

References

-

Libretexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

-

Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry. [Link]

-

Taylor & Francis Online. (1984). The Methylation of Carboxylic Acids Using Methyl, Trichloroacetates. Synthetic Communications. [Link]

-

Wiley Online Library. (2014). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. [Link]

-

YouTube. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester | Organic Chemistry. [Link]

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorothiophene. [Link]

-

ChemDmart. Safety data sheet - 5-Chlorothiophene-2-carboxylic Acid. [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

-

University of Missouri–St. Louis. Experiment 22 – The Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

University of Central Arkansas. Fischer Esterification. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Syntheses. 2-chloromethylthiophene. [Link]

-

University of Calgary. Ch27: RCO2H to RCO2R' (review). [Link]

-

Libretexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]

- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

- Google Patents. (2009).

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemcia.com [chemcia.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. METHYL 3-CHLOROTHIOPHENE-2-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Suzuki-Miyaura coupling protocols using chlorothiophene esters

Executive Summary

This guide addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on chlorothiophene ester substrates. Unlike standard aryl bromides, these substrates present a "perfect storm" of synthetic hurdles: the inertness of the C–Cl bond, the potential for catalyst poisoning by the thiophene sulfur, and the susceptibility of the ester group to hydrolysis or transesterification.

This document moves beyond textbook conditions, offering three distinct protocols tailored to substrate difficulty and stability. It includes a self-validating decision tree for condition screening and mechanistic insights to troubleshoot common failure modes like protodehalogenation and homocoupling.

Mechanistic Insight & Substrate Analysis

The Substrate Challenge

The reactivity of chlorothiophene esters is governed by the interplay between the electronic activation of the ester and the steric hindrance of the ortho-substitution.

-

Electronic Activation: An ester group at C2 activates a C3-chloride (and vice versa) toward oxidative addition via electron withdrawal. However, this activation is weaker than in nitro- or cyano-arenes.

-

The "Ortho-Effect": In methyl 3-chlorothiophene-2-carboxylate, the ester carbonyl can coordinate to Palladium, potentially stabilizing the oxidative addition intermediate but also crowding the transmetalation step.

-

Catalyst Poisoning: Thiophenes are soft Lewis bases. High catalyst loadings are often required because the sulfur atom can competitively bind to open coordination sites on Pd(0), arresting the cycle.

Catalytic Cycle & Failure Points

The diagram below illustrates the standard cycle with specific "off-cycle" traps relevant to this substrate class.

Figure 1: Catalytic cycle highlighting specific failure modes for chlorothiophene esters.

Catalyst & Ligand Selection Matrix

For chlorides, "standard" ligands like PPh3 rarely suffice. We utilize electron-rich, bulky phosphines to facilitate the difficult oxidative addition into the C–Cl bond.

| Class | Catalyst / Ligand | Best For...[1] | Notes |

| Tier 1: Robust | Pd(dppf)Cl₂ | Unhindered C2-chlorides | Robust, air-stable. Good starting point for 5-chlorothiophene-2-esters. |

| Tier 2: Steric | Pd₂(dba)₃ + SPhos | Ortho-substituted esters | SPhos is the "gold standard" for hindered heteroaryl chlorides. |

| Tier 3: High-Perf | XPhos Pd G4 | Deactivated/Very hindered | Pre-formed precatalyst ensures rapid initiation; excellent for low loadings. |

| Tier 4: Anhydrous | Pd(OAc)₂ + XPhos | Hydrolysis-prone esters | Must be used with anhydrous base (TMSOK) to prevent ester cleavage. |

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Standard)

Use this for stable methyl/ethyl esters where the chloride is not sterically crowded (e.g., 5-chlorothiophene-2-carboxylate).

Reagents:

-

Chlorothiophene ester (1.0 equiv)

-

Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Procedure:

-

Charge a reaction vial with the chlorothiophene (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Add Pd(dppf)Cl₂ (0.03 mmol) last to minimize air exposure.

-

Seal and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Heat to 80–90 °C for 4–12 hours.

-

Validation: Monitor by LCMS. If ester hydrolysis (>10%) is observed, switch immediately to Protocol B .

Protocol B: Anhydrous Method (For Sensitive Esters)

Essential for substrates where the ester hydrolyzes to the acid (which kills the reaction by poisoning Pd with the carboxylate).

Reagents:

-

Chlorothiophene ester (1.0 equiv)

-

Boronic Pinacol Ester (1.2 equiv) — Acids release water; esters are preferred here.

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)

-

Base: Potassium Trimethylsilanolate (TMSOK ) (2.0 equiv)

-

Solvent: Anhydrous Toluene or THF

Procedure:

-

Flame-dry the reaction vessel and cool under Argon.

-

Add Pd source, Ligand, TMSOK, and Boronic Ester in a glovebox or under strict counter-flow of Ar.

-

Add the Chlorothiophene ester as a solution in anhydrous Toluene (0.2 M concentration).

-

Stir at 60–80 °C .

-

Why this works: TMSOK acts as a soluble, anhydrous activator for the boron species. It generates the active boronate species without introducing hydroxide ions, preserving the ester.

Protocol C: The "Sledgehammer" (For Steric/Inert Chlorides)

Use for 3-chlorothiophene-2-carboxylates or electron-rich chlorides.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (8 mol%) (1:2 Pd:L ratio)

-

Base: K₃PO₄ (3.0 equiv) - finely ground

-

Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

-

Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and SPhos in the solvent at 50 °C for 10 mins to generate the active L-Pd(0) species (solution turns from purple/black to orange/brown).

-

Add this catalyst solution to the mixture of substrate, boronic acid, and base.

-

Heat vigorously to 100–110 °C .

-

Note: SPhos is exceptionally good at preventing the "ortho-substituent" from blocking the reaction center.

Troubleshooting Decision Tree

Use this logic flow to optimize failing reactions.

Figure 2: Logic flow for troubleshooting reaction failures.

References

-

BenchChem. Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate.

-

Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org.[3][4][5] Chem., 2007, 72, 5104-5112.

-

Denmark, S. E., et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[6] J. Org.[3][4][5] Chem., 2021.[1][5]

-

Barder, T. E., Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc., 2005, 127, 4685.

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling - Recent Literature and Protocols.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chlorothiophene-3-carboxylate

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-chlorothiophene-3-carboxylate. This versatile heterocyclic compound is a key building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic route for higher efficiency and reproducibility.

The most prevalent synthetic pathway involves a multi-step sequence, typically starting with a Gewald aminothiophene synthesis, followed by a Sandmeyer reaction to install the chloro group, and finally, esterification. Each of these stages has unique challenges that we will address.

Synthetic Workflow Overview

The synthesis of methyl 2-chlorothiophene-3-carboxylate can be approached via several routes. A common and effective pathway is the three-stage process illustrated below. This guide will focus on troubleshooting issues that arise within this workflow.

Caption: Decision tree for troubleshooting the Gewald reaction.

In-depth Explanation:

-

Inefficient Knoevenagel-Cope Condensation: The first step is the base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. [1][2]If this step is slow or incomplete, the entire reaction will fail. The choice of base is critical; while tertiary amines like triethylamine are common, secondary amines like morpholine or piperidine are often more effective catalysts. [3][4]The condensation also produces water, which can inhibit the reaction; removing it can drive the equilibrium forward. [3]* Poor Sulfur Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction. This is often the rate-limiting step. Its solubility and reactivity are enhanced in polar solvents and with gentle heating (40-60 °C). [3]Exceeding this temperature range can lead to unwanted side reactions.

-

Steric Hindrance: If you are using a sterically hindered ketone, the standard one-pot procedure may be inefficient. In such cases, a two-step approach is recommended: first, synthesize and isolate the α,β-unsaturated nitrile intermediate, and then react it with sulfur and base in a separate step. [3]

Problem 2: Poor Yield and Byproduct Formation in the Sandmeyer Reaction (Stage 2)

Question: My Sandmeyer reaction to convert the 2-amino group to a chloro group is giving a low yield of the desired product, and I'm seeing significant amounts of a phenol byproduct. How can I optimize this?

Answer: The Sandmeyer reaction is highly sensitive to temperature and the stability of the intermediate diazonium salt. Controlling these factors is key to achieving a high yield and minimizing side reactions. [5][6] Key Optimization Parameters:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-5 °C | The diazonium salt is unstable and will decompose at higher temperatures. The primary decomposition pathway in an aqueous acidic solution is reaction with water to form a phenol. [5][7]Maintaining a low temperature is the single most critical factor for success. |

| Acid Concentration | Use concentrated HCl | A high concentration of acid is necessary to fully protonate the amine and to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). [6] |

| NaNO₂ Addition | Slow, dropwise addition | The reaction to form the diazonium salt is exothermic. Adding the sodium nitrite solution slowly allows for better temperature control and prevents localized heating. [5] |

| Cu(I) Catalyst | Use freshly prepared CuCl | The active catalyst is the copper(I) ion. [6][8]Commercially available CuCl can contain inactive Cu(II). Preparing it fresh from CuSO₄ and a reducing agent like NaHSO₃ can significantly improve results. |

| Reaction Quenching | Prompt workup | Once the reaction is complete (as indicated by the cessation of N₂ gas evolution), the product should be worked up promptly to prevent degradation. |

Troubleshooting Specific Observations:

-

Observation: The reaction mixture turns dark brown or black.

-

Cause: This often indicates decomposition of the diazonium salt. The temperature may have risen above 5 °C.

-

Solution: Ensure vigorous stirring and a reliable ice/salt bath. Add the nitrite solution more slowly in the future.

-

-

Observation: TLC or GC-MS analysis shows a major peak corresponding to methyl 2-hydroxythiophene-3-carboxylate.

-

Cause: This is the primary byproduct from the reaction of the diazonium salt with water. [5] * Solution: Stricter temperature control is required. Ensure the solution of the diazonium salt is used immediately after its formation and is not allowed to warm up.

-

Problem 3: Incomplete Reaction or Low Yield During Esterification (Alternative Route)

Question: I am trying to esterify 2-chlorothiophene-3-carboxylic acid with methanol, but the reaction is slow and the yield is poor. What's the issue?

Answer: Standard Fischer esterification (reacting a carboxylic acid with an alcohol under an acid catalyst like H₂SO₄) is a reversible equilibrium-driven process. [9][10]To achieve a high yield, the equilibrium must be shifted towards the product side.

Strategies for Improving Esterification Yield:

-

Use a Dehydrating Agent/Method: The reaction produces water as a byproduct. Removing this water will drive the reaction to completion according to Le Châtelier's principle.

-

Use a large excess of the alcohol (methanol), which can also act as the solvent.

-

Use a Dean-Stark apparatus to azeotropically remove water if a solvent like toluene is used.

-

-

Use a More Reactive Reagent: Convert the carboxylic acid to a more reactive derivative first. This avoids the equilibrium limitations of Fischer esterification.

-

Thionyl Chloride (SOCl₂): This is a highly effective method. Reacting the carboxylic acid with thionyl chloride converts it to an acyl chloride. The acyl chloride is then reacted with methanol to give the ester in a fast, irreversible reaction. A high yield of 98% has been reported using this method. [11] * DCC/DMAP Coupling: For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used under mild conditions. [12]

-

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, methyl 2-chlorothiophene-3-carboxylate? A1: The final product is typically a yellow oil. [11]The most common and effective purification methods are vacuum distillation or silica gel column chromatography. [11][13]If using column chromatography, a solvent system like ethyl acetate/petroleum ether (e.g., in a 1:10 to 1:8 ratio) has been shown to be effective. [11]For vacuum distillation, care must be taken as some thiophene derivatives can be thermally unstable. [13] Q2: Can I perform a direct chlorination of methyl thiophene-3-carboxylate? A2: While possible, direct chlorination of the thiophene ring is often difficult to control. Thiophene is highly reactive towards electrophilic substitution, which can easily lead to over-chlorination and the formation of multiple isomers. [14]Achieving selective monochlorination at the C2 position would require very careful control of reaction conditions, such as using a mild chlorinating agent at low temperatures. The Sandmeyer route starting from the 2-amino derivative generally provides much better regiochemical control.

Q3: My 2-aminothiophene precursor is difficult to isolate from the Gewald reaction mixture. Any tips? A3: The product often precipitates from the reaction mixture upon cooling. [4]Washing the crude precipitate with a cold solvent like ethanol can remove many of the impurities. [4]If the product is soluble, after the reaction, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (like ethyl acetate) and water. The product can then be isolated from the organic layer. Recrystallization from ethanol is a common final purification step. [4] Q4: Are there any "greener" or more sustainable approaches to this synthesis? A4: Yes, research into green methodologies for 2-aminothiophene synthesis is active. This includes using water as a solvent, employing ultrasound activation to enhance reaction rates, or using recyclable organocatalysts like L-proline. [2]These methods aim to reduce the use of volatile organic solvents and improve the overall environmental footprint of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminothiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from established procedures. [4]

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

With stirring, slowly add morpholine (5 mL) over a period of 30 minutes. The addition is exothermic; maintain the temperature between 35-40 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to room temperature. The product will often precipitate.

-

Filter the precipitate and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure methyl 2-aminothiophene-3-carboxylate.

Protocol 2: Optimized Synthesis of Methyl 2-chlorothiophene-3-carboxylate via Esterification

This protocol is based on a high-yield method using thionyl chloride. [11]

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-chlorothiophene-3-carboxylic acid (e.g., 10 mmol) in methanol (50 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.5 equivalents, 15 mmol) dropwise to the stirred suspension.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the final product as a yellow oil.

References

- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

- Anonymous. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.

- ChemicalBook. (n.d.). Methyl 2-chlorothiophene-3-carboxylate synthesis.

- Georganics. (2023, September 4). Methyl 2-amino-3-thiophenecarboxylate – description and application.

- Benchchem. (2025). common side products in the chloromethylation of 2-chlorothiophene.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, April 29). 2-Thiophenecarboxylic acid, 3-amino-, methyl ester.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Mishra, A., et al. (2011).

- Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- BenchChem. (2025). Technical Support Center: Chlorination of Thiophene.

- Jarvest, R. L., et al. (1999). Bioisosterism: Phenyl vs. Thienyl in a Series of Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry Letters, 9(1), 123-128.

- Kasprzyk, W., et al. (2021). 2-Aminothiophene Derivatives as Potential Antiviral Agents against SARS-CoV-2. Molecules, 26(11), 3254.

- Doré, T. M., et al. (2004). Thiophene as a Benzene Bioisostere: A Computational Study. Journal of Medicinal Chemistry, 47(1), 33-41.

- Liang, Y., et al. (2013). Ultrasound-assisted synthesis of 2-aminothiophenes in water via a catalyst-free Gewald reaction. Ultrasonics Sonochemistry, 20(1), 53-57.

- Abaee, M. S., & Cheraghi, Z. (2014). A simple and efficient one-pot synthesis of 2-aminothiophenes in aqueous media. Tetrahedron Letters, 55(3), 649-651.

- Kavitha, J., et al. (2019). L-Proline as an efficient organocatalyst for the four-component synthesis of novel 2-aminothiophene derivatives.

- Fagnou, F., & Lautens, M. (2003). Rhodium-Catalyzed Coupling of Arylboronic Acids and Thiophenes. Organic Letters, 5(11), 1845-1848.

- Hartwig, J. F. (2010).

- Organic Syntheses. (n.d.). 2-chloromethylthiophene.

- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.

- Galli, C. (1981). The two-step nature of the Sandmeyer reaction. Journal of the Chemical Society, Perkin Transactions 2, (11), 1459-1461.

- PHARMD GURU. (2025, November 19). SANDMEYERS REACTION.

- Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Alcohols.

- Chemistry Steps. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- Google Patents. (n.d.). Process for the purification of thiophenes.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. pharmdguru.com [pharmdguru.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Methyl 2-chlorothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Purification methods for methyl 2-chlorothiophene-3-carboxylate (recrystallization vs chromatography)

Welcome to the technical support center for the purification of methyl 2-chlorothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the challenges of purifying this key synthetic intermediate. Here, we will explore the nuances of two primary purification techniques: recrystallization and column chromatography, offering detailed protocols, troubleshooting guides, and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Choosing Your Purification Strategy: A Comparative Overview

The selection of an appropriate purification method is paramount and depends on several factors including the scale of your synthesis, the nature of the impurities, and the desired final purity. Below is a comparative analysis of recrystallization and column chromatography for the purification of methyl 2-chlorothiophene-3-carboxylate.

| Feature | Recrystallization | Column Chromatography |

| Purity | Can achieve very high purity, often >99% | High purity achievable, typically 95-99% |

| Yield | Generally higher for large quantities | Can have lower yields due to product loss on the column |

| Time | Can be faster for large batches | Can be time-consuming, especially for large samples |

| Cost | More cost-effective, especially at scale[1] | Can be expensive due to solvent and stationary phase costs |

| Scalability | Excellent for multi-gram to kilogram scale[1] | Less scalable, often limited to smaller quantities |

| Impurity Removal | Effective for removing significantly more or less soluble impurities | Excellent for separating compounds with different polarities |

Purification Method Decision Workflow

Sources

Preventing decarboxylation during hydrolysis of thiophene esters

A Researcher's Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based compounds. This guide, curated by our Senior Application Scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the hydrolysis of thiophene esters, with a core focus on a critical challenge: preventing decarboxylation.

Frequently Asked Questions (FAQs)

Q1: I'm hydrolyzing my thiophene ester to the corresponding carboxylic acid, but I'm seeing significant loss of my product and formation of a byproduct. What could be happening?

A1: A common and often unexpected side reaction during the hydrolysis of certain thiophene esters is the decarboxylation of the resulting thiophene carboxylic acid. This leads to the formation of a thiophene ring without the carboxyl group, which can significantly lower the yield of your desired product. The stability of thiophene-2-carboxylic acids can be deceptive; while more stable than their furan and pyrrole counterparts, they are still susceptible to decarboxylation under certain conditions.[1]

Q2: What is the underlying mechanism that causes my thiophene carboxylic acid to decarboxylate?

A2: Decarboxylation of thiophene-2-carboxylic acid typically proceeds through an electrophilic aromatic substitution pathway, specifically ipso-substitution. In this mechanism, a proton acts as the electrophile and attacks the carbon atom to which the carboxylic acid group is attached (the ipso-carbon). This forms an unstable intermediate that readily loses carbon dioxide to yield the protonated thiophene, which is then deprotonated to give the final decarboxylated product. The aromaticity of the thiophene ring plays a crucial role in this process.[1]

Q3: Are all thiophene esters equally susceptible to decarboxylation upon hydrolysis?

A3: Not all are equally susceptible. The tendency to decarboxylate is influenced by the substitution pattern on the thiophene ring. Electron-donating groups on the ring can stabilize the intermediate cation formed during the electrophilic attack, thereby facilitating decarboxylation. Conversely, electron-withdrawing groups can destabilize this intermediate, making decarboxylation more difficult. The position of the ester group is also critical, with 2-substituted thiophenes being a common focus of this issue.

Q4: I'm using standard acid-catalyzed hydrolysis. Could this be the problem?

A4: Yes, acid-catalyzed hydrolysis, particularly at elevated temperatures, can create the ideal conditions for decarboxylation.[2][3] The acidic environment provides the necessary protons to initiate the ipso-substitution mechanism on the thiophene carboxylic acid product. While acid is required for the hydrolysis of the ester, excessive heat or prolonged reaction times can favor the subsequent decarboxylation.

Q5: Is base-catalyzed hydrolysis (saponification) a better alternative?

A5: Base-catalyzed hydrolysis is often a superior method for hydrolyzing thiophene esters when trying to avoid decarboxylation.[4][5][6] The reaction is generally faster and, critically, it is irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[5][6][7] This negatively charged carboxylate is resistant to electrophilic attack by a proton and thus inhibits the decarboxylation pathway. The reaction mixture remains basic, preventing the accumulation of the vulnerable carboxylic acid.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagram illustrates the desired hydrolysis pathway versus the undesired decarboxylation side reaction.

Caption: Competing reaction pathways during thiophene ester hydrolysis.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the hydrolysis of thiophene esters.

| Observed Problem | Potential Cause | Recommended Solution | Scientific Rationale |

| Low to no yield of carboxylic acid; primary product is decarboxylated thiophene. | Harsh acidic conditions (high temperature, prolonged reaction time). | Switch to a base-catalyzed hydrolysis (saponification) protocol using NaOH or KOH in a water/alcohol mixture at moderate temperatures (e.g., 50-70°C).[4] | Base-catalyzed hydrolysis is irreversible and forms a carboxylate salt that is resistant to decarboxylation.[5][6] |

| Significant amount of starting material remains, even after extended reaction times. | Insufficient temperature or catalyst. | If using base-catalyzed hydrolysis, ensure at least stoichiometric amounts of base are used and consider a modest increase in temperature. For acid-catalyzed reactions, a stronger acid or higher concentration may be needed, but with caution due to decarboxylation risk. | Hydrolysis is a chemical reaction that requires sufficient activation energy. Increasing temperature or catalyst concentration can increase the reaction rate. |

| Product mixture contains both desired carboxylic acid and decarboxylated byproduct. | Reaction conditions are borderline, allowing for both hydrolysis and some decarboxylation. | Optimize the reaction conditions. For acid hydrolysis, lower the temperature and reaction time. For base hydrolysis, ensure the reaction mixture remains basic throughout. Microwave-assisted hydrolysis at controlled temperatures can sometimes offer rapid conversion with minimal side reactions.[8][9][10][11] | Fine-tuning reaction parameters can shift the selectivity towards the desired product by minimizing the conditions that favor the side reaction. Microwave irradiation can provide rapid and uniform heating, potentially reducing the overall time the product is exposed to harsh conditions.[10][12] |

| Difficulty hydrolyzing sterically hindered thiophene esters. | The ester carbonyl is not easily accessible to the nucleophile (water or hydroxide). | Consider using more forcing, yet controlled, conditions such as microwave-assisted saponification.[8][11] Alternatively, enzymatic hydrolysis could be explored as enzymes can offer high selectivity under mild conditions.[13][14][15][16][17] | Microwaves can accelerate reactions that are slow under conventional heating. Enzymes operate through a different mechanism involving an active site, which may overcome steric hindrance that impedes simple chemical nucleophiles.[18] |

Recommended Experimental Protocols

Protocol 1: Standard Base-Catalyzed Hydrolysis (Saponification)

This protocol is the recommended starting point for hydrolyzing thiophene esters to minimize the risk of decarboxylation.

Step-by-Step Methodology:

-

Dissolution: Dissolve the thiophene ester in a suitable alcohol solvent (e.g., methanol, ethanol, or THF/water mixture) in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5 to 3 equivalents).

-

Heating: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up (Acidification): Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The thiophene carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Caption: Workflow for base-catalyzed hydrolysis of thiophene esters.

Protocol 2: Microwave-Assisted Saponification

For more resistant esters, microwave-assisted hydrolysis can provide a rapid and efficient alternative.

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vessel, combine the thiophene ester, a water/ethanol mixture, and a catalytic amount of a salt like lithium sulfate.[11] Add an aqueous solution of NaOH or KOH.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes).[8][9][11] The reaction parameters should be optimized for your specific substrate.

-

Work-up and Isolation: After cooling, follow the same work-up and isolation procedure as described in Protocol 1.

Disclaimer: All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. The protocols provided are intended as a guide and may require optimization for specific substrates and scales.

References

-

Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC. (2021, November 15). National Center for Biotechnology Information. [Link]

-